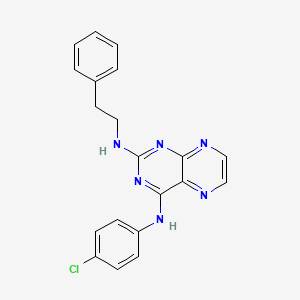

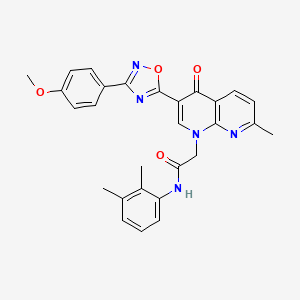

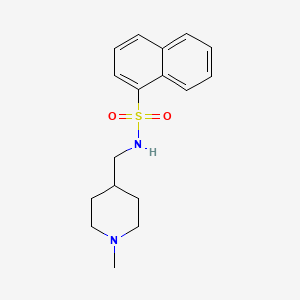

![molecular formula C14H11ClN2O2S B2630879 4-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 744209-64-1](/img/structure/B2630879.png)

4-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, also known as 4-CMPP, is a novel synthetic pyrrolopyridine derivative with potential applications in drug discovery and development. It is a small molecule that has been studied for its ability to interact with the protein kinase C (PKC) family of proteins. 4-CMPP is of particular interest due to its ability to selectively inhibit the activity of certain isoforms of PKC, such as the atypical PKC (aPKC) isoforms, while having no effect on other PKC isoforms. In addition, 4-CMPP has been found to have a number of other biochemical and physiological effects, including anti-inflammatory and immunomodulatory activities.

Aplicaciones Científicas De Investigación

Molecular Structure and Interactions The crystal structure of 4-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine showcases a three-dimensional network stabilized by π–π interactions. This structure is crucial for understanding the compound's potential in facilitating interactions in molecular assemblies and designing new materials with specific properties (Selig et al., 2009).

Synthetic Utility and Chemical Reactions This compound plays a pivotal role in synthetic chemistry, serving as a precursor or intermediary in various chemical reactions. It has been involved in the sulfenylation of pyrroles and indoles, indicating its usefulness in synthesizing heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Gilow et al., 1991). Additionally, it has been used in palladium-catalyzed decarboxylative Suzuki and Heck couplings, demonstrating its versatility in forming carbon-carbon bonds, a cornerstone in the construction of complex organic molecules (Suresh et al., 2013).

Antiviral Activity Research into the antiviral activity of derivatives of 4-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-d]pyrimidines, specifically targeting human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1), showcases the potential therapeutic applications of this compound. Although the effectiveness against these viruses was limited, the exploration opens pathways for the development of novel antiviral agents (Saxena et al., 1988).

Catalysis and Green Chemistry The compound's derivatives have been explored in the context of green chemistry, specifically in catalysis and the development of environmentally benign synthetic pathways. For example, its utilization in the synthesis of pyrroles and indoles with potential as catalytic agents underscores the relevance of this compound in promoting sustainable chemical processes (Janosik et al., 2006).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of carbon-carbon bonds through the interaction of palladium with electrophilic and nucleophilic organic groups .

Biochemical Pathways

Related compounds have been implicated in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Pharmacokinetics

The suzuki–miyaura cross-coupling reaction, which similar compounds participate in, is known for its mild and functional group tolerant reaction conditions . This could potentially impact the bioavailability of the compound.

Result of Action

Related compounds have shown a range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.

Action Environment

The suzuki–miyaura cross-coupling reaction, which similar compounds are involved in, is known for its environmentally benign nature , suggesting that environmental factors could potentially impact the action of this compound.

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-4-chloro-2-methylpyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2S/c1-10-9-12-13(15)7-8-16-14(12)17(10)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAMAALRPFEDPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

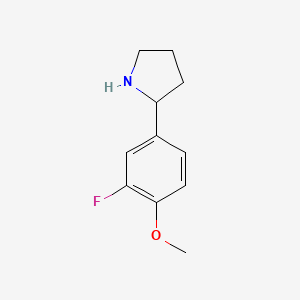

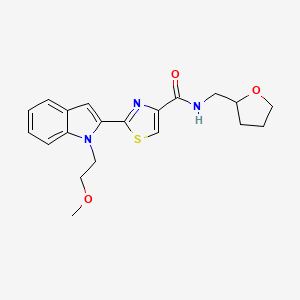

![N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide](/img/structure/B2630802.png)

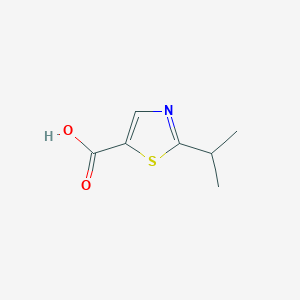

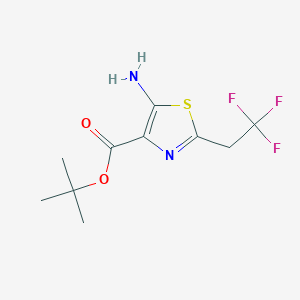

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2630810.png)

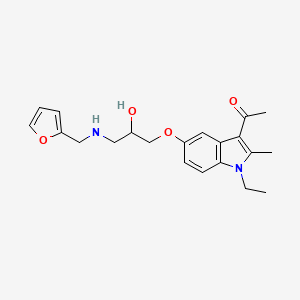

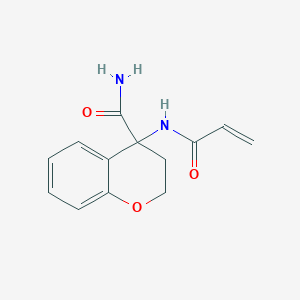

![1-allyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2630811.png)

![3,3-Difluoro-N-[[3-(trifluoromethyl)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B2630814.png)

![3,5-dichloro-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide](/img/structure/B2630817.png)